2-Anilinobenzamide
Overview
Description
SIRT-IN-3 is a compound that belongs to the sirtuin family of proteins, specifically targeting sirtuin 3 (SIRT3). Sirtuins are a family of NAD±dependent deacetylases and ribosyltransferases that play a crucial role in cellular regulation, including aging, metabolism, and stress resistance. SIRT3 is primarily located in the mitochondria and is involved in regulating mitochondrial function and energy metabolism .
Scientific Research Applications
SIRT-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of sirtuins in various chemical reactions and pathways.
Biology: Investigated for its role in regulating mitochondrial function, energy metabolism, and cellular stress responses.
Medicine: Explored as a potential therapeutic agent for treating age-related diseases, neurodegenerative disorders, and metabolic conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting sirtuin pathways .
Mechanism of Action
Target of Action
The primary targets of 2-(phenylamino)benzamide are COX-2 and Topo I . These targets play a crucial role in inflammation and cancer progression .
Mode of Action
2-(phenylamino)benzamide interacts with its targets by inhibiting their activity. It has been shown to have an enhanced inhibitory effect on COX-2 compared to other compounds . It also shows better inhibition of Topo I .
Biochemical Pathways
The compound affects the NF-κB pathway in cancer cells . It inhibits the nuclear translocation of NF-κB and suppresses the production of NO, COX-2, and IL-1β .
Pharmacokinetics
In vivo studies have shown that 2-(phenylamino)benzamide has acceptable pharmacokinetic parameters . .
Result of Action
The compound has potential anticancer effects and can suppress tumor growth . It down-regulates COX-2 and MMP-9, and induces apoptosis in tumor-bearing mice . It also upregulates E-cadherin in the orthotopic model .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(Phenylamino)benzamide has been found to interact with various enzymes and proteins. For instance, it has been reported to have inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . It also interacts with Topoisomerase I (Topo I), an enzyme crucial for DNA replication .
Cellular Effects
The effects of 2-(Phenylamino)benzamide on cells are diverse. It has been reported to suppress the activation of the NF-κB pathway in cancer cells, which is involved in cell survival and proliferation . It also inhibits the production of nitric oxide (NO), COX-2, and interleukin-1β (IL-1β) in RAW264.7 cells .
Molecular Mechanism
The molecular mechanism of 2-(Phenylamino)benzamide involves binding interactions with biomolecules and changes in gene expression. It inhibits the nuclear translocation of NF-κB, thereby suppressing the activation of the NF-κB pathway .
Metabolic Pathways
Given its inhibitory effects on COX-2, it may be involved in the metabolism of arachidonic acid .
Transport and Distribution
Given its ability to inhibit the nuclear translocation of NF-κB, it may interact with nuclear transport proteins .
Subcellular Localization
Given its ability to inhibit the nuclear translocation of NF-κB, it may be localized in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIRT-IN-3 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of SIRT-IN-3 involves scaling up the laboratory synthesis process to a larger scale. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
SIRT-IN-3 undergoes various chemical reactions, including:
Oxidation: SIRT-IN-3 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert SIRT-IN-3 into its reduced forms.
Substitution: SIRT-IN-3 can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of SIRT-IN-3 may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups, potentially enhancing its properties .
Comparison with Similar Compounds
Similar Compounds
SIRT1: Another member of the sirtuin family, primarily located in the nucleus and involved in regulating transcription and DNA repair.
SIRT2: Found in both the nucleus and cytoplasm, playing a role in cell cycle regulation.
SIRT4: Located in the mitochondria, involved in regulating insulin secretion and amino acid metabolism .
Uniqueness of SIRT-IN-3
SIRT-IN-3 is unique in its specific targeting of SIRT3, which is predominantly located in the mitochondria. This specificity allows for precise modulation of mitochondrial function and energy metabolism, making it a valuable tool for studying mitochondrial biology and developing therapeutic strategies for mitochondrial-related diseases .
Properties
IUPAC Name |
2-anilinobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQUMKCVDUICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153151 | |
Record name | Benzamide, o-anilino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211-19-4 | |
Record name | 2-(Phenylamino)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, o-anilino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1211-19-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, o-anilino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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